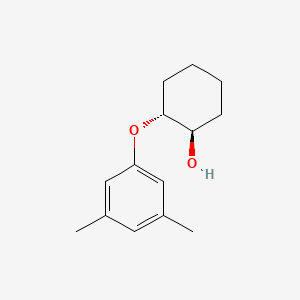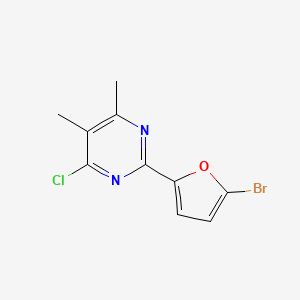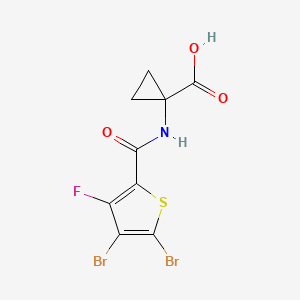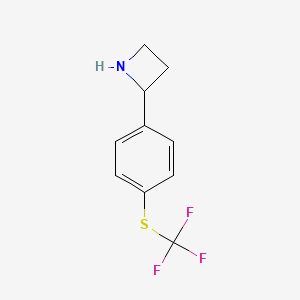
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol is a chiral organic compound that features a cyclohexanol core substituted with a 3,5-dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylphenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3,5-dimethylphenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Various alcohol derivatives
Substitution: Nitrated or halogenated phenoxycyclohexanols
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparación Con Compuestos Similares
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol can be compared with other similar compounds such as:
- Rel-(1R,2R)-2-(4-methylphenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(3,5-dichlorophenoxy)cyclohexan-1-ol
These compounds share a similar cyclohexanol core but differ in the substituents on the phenoxy group, which can influence their chemical reactivity, biological activity, and physical properties.
Conclusion
This compound is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3,5-dimethylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Clave InChI |
OEIMODWJQZAHAD-ZIAGYGMSSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)O[C@@H]2CCCC[C@H]2O)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CCCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)


![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)



